molecular formula C14H6Cl2O2 B1630720 1,4-Dichloroanthraquinone CAS No. 602-25-5

1,4-Dichloroanthraquinone

Cat. No.: B1630720
CAS No.: 602-25-5
M. Wt: 277.1 g/mol
InChI Key: CAHGWVAXFJXDNI-UHFFFAOYSA-N
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Description

1,4-Dichloroanthraquinone is an organic compound with the chemical formula C14H6Cl2O2. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 1 and 4 positions on the anthraquinone ring. This compound appears as light yellow to brown crystalline powder and is known for its applications in dye and pigment industries .

Preparation Methods

1,4-Dichloroanthraquinone can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of phthalic anhydride with p-dichlorobenzene in the presence of a catalyst such as aluminum chloride.

    Industrial Production: Industrially, this compound is produced by chlorinating anthraquinone in the presence of a suitable solvent and catalyst.

Chemical Reactions Analysis

1,4-Dichloroanthraquinone undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dichloroanthraquinone has several applications in scientific research:

Comparison with Similar Compounds

1,4-Dichloroanthraquinone can be compared with other anthraquinone derivatives:

Properties

IUPAC Name

1,4-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGWVAXFJXDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400350
Record name 1,4-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-25-5
Record name 1,4-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dichloroanthraquinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1,4-Dichloroanthraquinone in current research?

A1: this compound serves as a crucial precursor in synthesizing various organic compounds, particularly 1,4-dihydroxyanthraquinone. [, ] This synthesis involves a chlorine hydroxylation reaction using boric acid as a catalyst. []

Q2: Can you describe the synthesis of this compound and its typical yield?

A2: Researchers commonly synthesize this compound starting with phthalic anhydride. [] The process involves a series of reactions, including chlorination, Friedel-Crafts acylation, and cyclization. The overall yield for this synthesis is approximately 35%. []

Q3: How does the structure of this compound influence its light absorption properties?

A3: this compound exhibits a broad absorption band attributed to π,π electronic transitions. [] Research indicates this broad band comprises two overlapping π,π bands with comparable intensities. Interestingly, the band corresponding to the forbidden 1Ag transition in the parent anthraquinone molecule appears at a longer wavelength than the band correlating to the allowed 1B2u transition. [] This shift in absorption bands highlights the impact of the chlorine substituents on the electronic structure of the molecule.

Q4: Has this compound been explored in the development of materials for photothermal therapy?

A4: Yes, researchers have utilized this compound in synthesizing a terrylenedicarboximide-anthraquinone dyad, denoted as FTQ. [] This dyad shows significant absorption in the second near-infrared region (NIR-II), making it a promising candidate for photothermal therapy (PTT). [] FTQ demonstrates a strong dipole moment due to intramolecular charge transfer and, when encapsulated in nanoparticles, exhibits a high photothermal conversion efficiency under 1064 nm laser irradiation. []

Q5: Are there environmental concerns regarding this compound?

A5: While the provided research papers [, , , ] primarily focus on the synthesis, properties, and applications of this compound, they do not offer specific details regarding its environmental impact and degradation. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.

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